molecular formula C10H13Cl B1583815 1-tert-Butyl-4-chlorobenzene CAS No. 3972-56-3

1-tert-Butyl-4-chlorobenzene

Cat. No. B1583815
CAS RN: 3972-56-3
M. Wt: 168.66 g/mol
InChI Key: XRTANKYQJQXSFP-UHFFFAOYSA-N
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Patent
US04397864

Procedure details

To 16.9 g of chlorobenzene was added 1.5 g of ferric chloride, and hydrogen chloride gas was blown into the mixture for minutes. Then, 46 g of tert-butyl chloride was added dropwise to the mixture at 30° C. over a period of 1 hour. The mixture was maintained at 30° C. for 2 hours. The reaction mixture was washed with an aqueous solution of sodium carbonate and then with water, and evaporated under reduced pressure to give 25 g of 4-tertbutylchlorobenzene (bp.: 113° C./28 mmHg).
Quantity
46 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)([CH3:5])([CH3:4])[CH3:3].[Cl:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[C:2]([C:11]1[CH:12]=[CH:13][C:8]([Cl:7])=[CH:9][CH:10]=1)([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Two
Name
ferric chloride
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
16.9 g
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was blown into the mixture for minutes
WASH
Type
WASH
Details
The reaction mixture was washed with an aqueous solution of sodium carbonate
CUSTOM
Type
CUSTOM
Details
with water, and evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.